molecular formula C9H11BrN2S B4964612 4,6-Dimethyl-1,3-benzothiazol-2-amine;hydrobromide

4,6-Dimethyl-1,3-benzothiazol-2-amine;hydrobromide

Cat. No.: B4964612
M. Wt: 259.17 g/mol
InChI Key: XRKZJCNMMIERON-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,3-benzothiazol-2-amine;hydrobromide is a chemical compound with the molecular formula C9H11BrN2S. It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst such as nano-BF3/SiO2. This method is efficient and yields high purity products under mild conditions . Another approach involves the reaction of 1,3-thiazol-2-amine with substituted benzaldehydes to form Schiff base ligands, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of 4,6-Dimethyl-1,3-benzothiazol-2-amine;hydrobromide often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,3-benzothiazol-2-amine;hydrobromide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-1,3-benzothiazol-2-amine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4,6-dimethyl-1,3-benzothiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.BrH/c1-5-3-6(2)8-7(4-5)12-9(10)11-8;/h3-4H,1-2H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKZJCNMMIERON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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